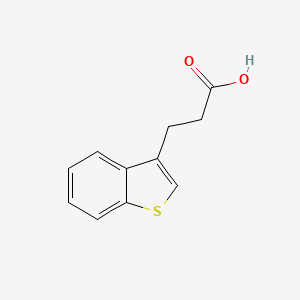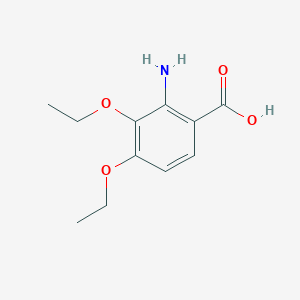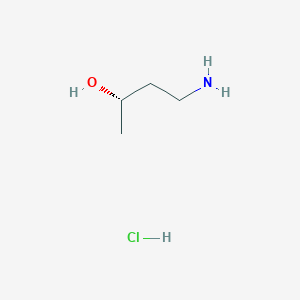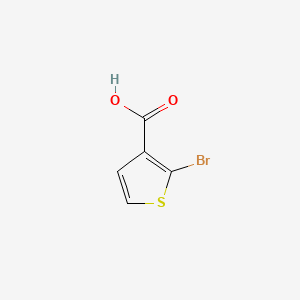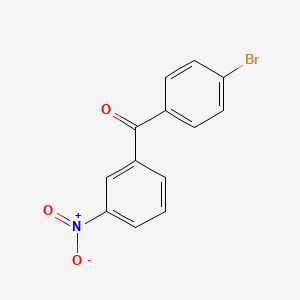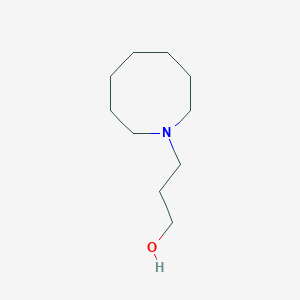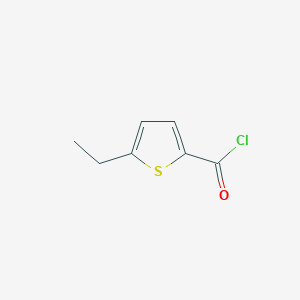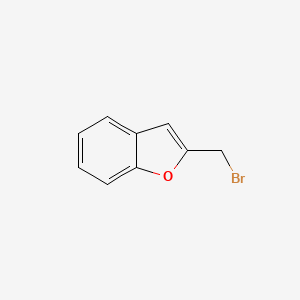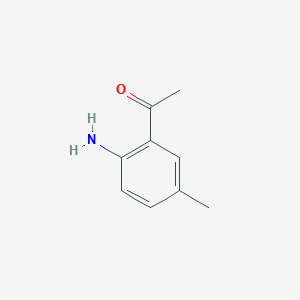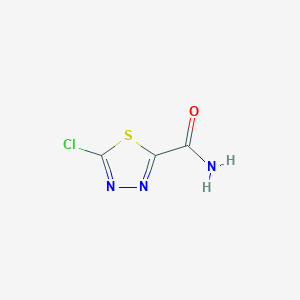
5-氯-1,3,4-噻二唑-2-甲酰胺
描述
5-Chloro-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound with the molecular formula C₃H₂ClN₃OS. It is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and one chlorine atom attached to the ring.
科学研究应用
5-Chloro-1,3,4-thiadiazole-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用机制
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It is known that 1,3,4-oxadiazole thioethers, which are structurally similar to this compound, have shown exciting antibacterial activities .
Biochemical Pathways
Thiazole derivatives have been found to interact with a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . Its water solubility at 25°C is estimated to be 1.481e+004 mg/L . These properties can impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-1,3,4-thiadiazole-2-carboxamide. For instance, the compound should be stored at a temperature between 2-8°C in an inert atmosphere for optimal stability . Additionally, exposure to the compound should be avoided, and protective clothing should be worn when there is a risk of exposure .
生化分析
Biochemical Properties
5-Chloro-1,3,4-thiadiazole-2-carboxamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with several key biomolecules, including carbonic anhydrase, which it inhibits. This inhibition is significant because carbonic anhydrase is involved in regulating pH and ion balance in tissues. The compound’s interaction with this enzyme can lead to altered biochemical pathways and physiological responses .
Cellular Effects
The effects of 5-Chloro-1,3,4-thiadiazole-2-carboxamide on various cell types and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can disrupt DNA replication processes, leading to inhibited cell proliferation and induced apoptosis . Additionally, it can modulate the expression of genes involved in cell cycle regulation and metabolic pathways .
Molecular Mechanism
At the molecular level, 5-Chloro-1,3,4-thiadiazole-2-carboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its binding to carbonic anhydrase results in the inhibition of this enzyme’s activity, which in turn affects the cellular pH balance and ion transport . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Chloro-1,3,4-thiadiazole-2-carboxamide in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and safety. Studies have shown that it remains stable under specific storage conditions but can degrade when exposed to light and high temperatures . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including prolonged enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of 5-Chloro-1,3,4-thiadiazole-2-carboxamide vary with different dosages in animal models. At lower doses, it has been observed to have therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-Chloro-1,3,4-thiadiazole-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound’s metabolism can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism and function .
Transport and Distribution
The transport and distribution of 5-Chloro-1,3,4-thiadiazole-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. It has been found to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects . The compound’s distribution is influenced by its lipophilicity and ability to cross cellular membranes .
Subcellular Localization
5-Chloro-1,3,4-thiadiazole-2-carboxamide exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments, influencing its biochemical interactions and effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3,4-thiadiazole-2-carboxamide typically involves the reaction of 5-chloro-1,3,4-thiadiazole-2-carboxylic acid with ammonia or an amine. One common method is as follows:
Starting Material: 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid.
Reagent: Ammonia or an amine.
Solvent: Typically, a polar solvent such as ethanol or methanol.
Reaction Conditions: The reaction is usually carried out at elevated temperatures, often under reflux conditions, to facilitate the formation of the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-1,3,4-thiadiazole-2-carboxamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反应分析
Types of Reactions
5-Chloro-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiadiazole ring can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted thiadiazole derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield amine derivatives or other reduced forms of the compound.
相似化合物的比较
Similar Compounds
- 5-Chloro-1,2,3-thiadiazole-4-carboxamide
- 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid
- 5-Chloro-1,3,4-thiadiazole-2-thiol
Uniqueness
5-Chloro-1,3,4-thiadiazole-2-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in the development of new drugs and industrial chemicals.
属性
IUPAC Name |
5-chloro-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3OS/c4-3-7-6-2(9-3)1(5)8/h(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGNUSRLIIGHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493117 | |
| Record name | 5-Chloro-1,3,4-thiadiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64837-52-1 | |
| Record name | 5-Chloro-1,3,4-thiadiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


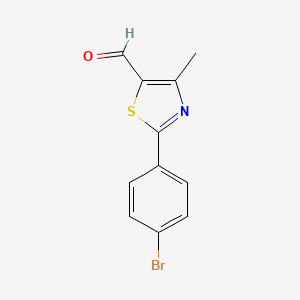
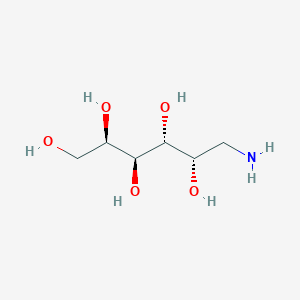
![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)

